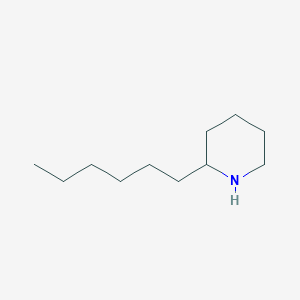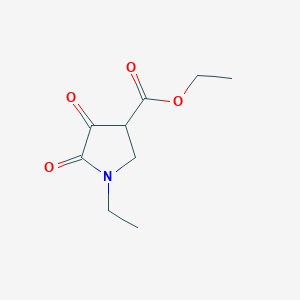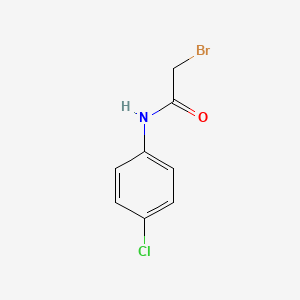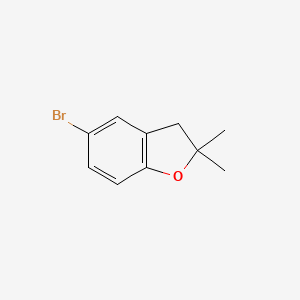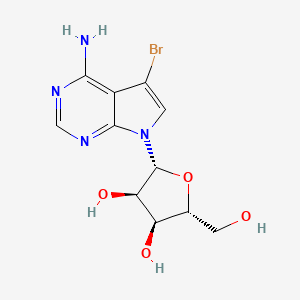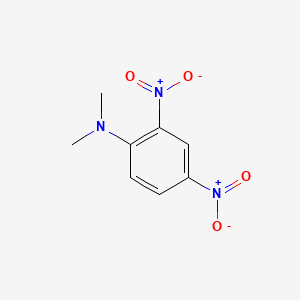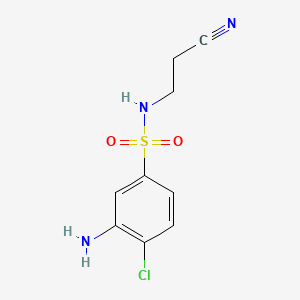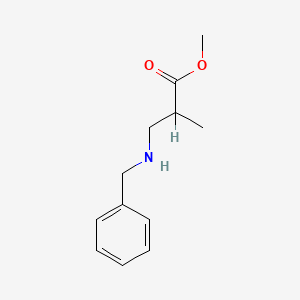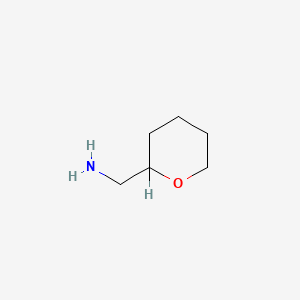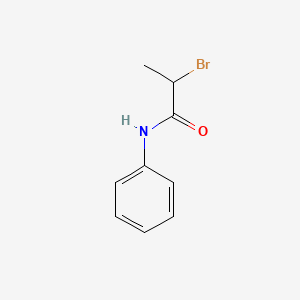
2-Bromo-N-phenylpropanamide
Vue d'ensemble
Description
2-Bromo-N-phenylpropanamide, also known as N-Benzyl-2-bromo-N-phenylpropionamide, is a synthetic organic compound with the molecular formula C16H16BrNO . It has a molecular weight of 318.21 . It is used as an intermediate in the synthesis of Diampromide Hydrochloride, which is a ring-opened analog of Fentanyl .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-phenylpropanamide consists of a bromine atom attached to a carbon atom, which is also attached to a carbonyl group (C=O) and a phenyl group (C6H5). The nitrogen atom in the amide group is also attached to another phenyl group .Physical And Chemical Properties Analysis
2-Bromo-N-phenylpropanamide has a molecular weight of 228.09 g/mol . It has a computed XLogP3 value of 2.1, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 226.99458 g/mol . The topological polar surface area is 29.1 Ų . The heavy atom count is 12 .Applications De Recherche Scientifique
Rotational Isomers in Asymmetric Hartwig Oxindole Cyclizations
- Mandel et al. (2013) explored the rotational preferences of N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, a model for precursors in Hartwig asymmetric oxindole cyclizations. The study focused on separating atropisomers and investigating their enantiomers, particularly under thermal and basic conditions relevant to Hartwig cyclizations (Mandel, J., Pan, X., Hay, E. B., Geib, S., Wilcox, C., & Curran, D., 2013).
Synthesis of Chiral Hexahydro-4-Pyrimidinones and Oxazolidines
- Hajji et al. (2002) investigated the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles. This study provided insights into synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines, expanding the scope of molecules available for pharmaceutical applications (Hajji, C., Testa, M., Zaballos-García, E., Zaragozá, R., Server-Carrió, J., & Sepúlveda-Arques, J., 2002).
Photochemical Reactions and Novel Photocyclization
- Nishio et al. (2005) focused on the photochemical reactions of various N-(2-acylphenyl)-2-bromo-2-methylpropanamides. Their research uncovered novel photocyclization processes, which could have implications in developing photo-responsive materials and molecules (Nishio, T., Koyama, H., Sasaki, D., & Sakamoto, M., 2005).
Antimicrobial Activity of Derivatives
- Grishchuk et al. (2013) and Ienascu et al. (2018) reported on the antimicrobial properties of various 2-bromo-N-phenylpropanamide derivatives. These studies highlight the potential use of these compounds in developing new antimicrobial agents, especially against specific bacterial and fungal strains (Grishchuk, B., Symchak, R., Baranovskii, V. S., Klimnyuk, S. I., & Pokryshko, E. V., 2013); (Ienascu, I., Balaeș, T., Petre, C., Pop, R., Cata, A., Stefanut, M., Albu, P., & Poenaru, M., 2018).
Antimalarial Activity
- A study by Kos et al. (2022) revealed the antimalarial potential of N-phenyl-substituted cinnamanilides, which include derivatives of 2-bromo-N-phenylpropanamide. This research is particularly crucial given the ongoing search for new antimalarial drugs (Kos, J., Degotte, G., Pindjaková, D., Strharsky, T., Jankech, T., Goněc, T., Francotte, P., Frédérich, M., & Jampílek, J., 2022).
Anti-Inflammatory Potential
- Hošek et al. (2019) investigated the anti-inflammatory potential of N-arylcinnamamide derivatives, including 2-bromo-N-phenylpropanamide. The study highlighted the efficacy of these compounds in inhibiting NF-κB activation, suggesting their potential application in developing new anti-inflammatory drugs (Hošek, J., Kos, J., Strharsky, T., Cerna, L., Štarha, P., Vančo, J., Trávníček, Z., Devínsky, F., & Jampílek, J., 2019).
Conformational Analysis and Vibrational Spectroscopy
- Viana et al. (2017) performed a comprehensive analysis involving vibrational spectroscopy and quantum chemical investigations on a compound analogous to paracetamol, which includes 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. This study contributes to the understanding of molecular structures and interactions in similar compounds (Viana, R., Quintero, D. E., Viana, A., & Moreno-Fuquen, R., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Bromo-N-phenylpropanamide primarily targets the opioid receptors in the body . These receptors play a crucial role in pain perception and the body’s response to pain .
Mode of Action
2-Bromo-N-phenylpropanamide interacts with its targets through a series of chemical reactions. It undergoes nucleophilic substitution and oxidation reactions at the benzylic position . The compound’s interaction with the opioid receptors results in a change in the perception of pain .
Biochemical Pathways
The compound affects the opioid signaling pathway . This pathway is responsible for transmitting signals related to pain perception from the peripheral nervous system to the brain . The downstream effects of this interaction include a decrease in the perception of pain .
Pharmacokinetics
Given its structural similarity to other opioid compounds, it is likely to have similar adme properties . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-Bromo-N-phenylpropanamide’s action primarily involve a decrease in the perception of pain . By interacting with the opioid receptors, the compound can alter the transmission and perception of pain signals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-N-phenylpropanamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
2-bromo-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPUMGDCQYPOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023340 | |
| Record name | 2-Bromo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-phenylpropanamide | |
CAS RN |
42308-20-3, 94347-34-9 | |
| Record name | 2-Bromo-N-phenylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42308-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionanilide, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042308203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42308-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N-phenylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




